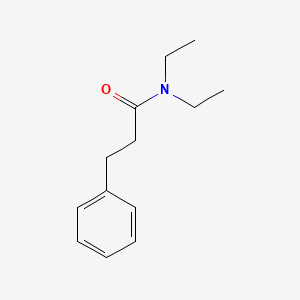

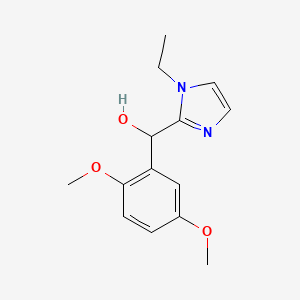

N,N-diethyl-3-phenylpropanamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemoselective Reactions and Synthesis

- Chemoselective Synthesis : Research on derivatives of N,N-diethyl-3-phenylpropanamide has led to the development of chemoselective methods for synthesizing hexahydro-4-pyrimidinones and oxazolidines, offering insights into the reactivity of compounds containing multiple nucleophilic centers (Hajji et al., 2002).

- Organocatalytic Oxidative Reactions : Studies have shown the effectiveness of phenylpropanamide derivatives in intramolecular C-N bond formation via organocatalytic oxidative reactions, leading to the creation of disubstituted oxindole derivatives (Wang et al., 2021).

Spectroscopic and Computational Studies

- Structural and Spectroscopic Analysis : Investigations into the structural and vibrational properties of N-phenylpropanamide have been conducted, utilizing spectroscopic techniques and computational methods to understand its molecular characteristics (Öztürk et al., 2019).

Biological and Pharmacological Research

- Antimicrobial Properties : Some derivatives of 3-phenylpropanamide have demonstrated potent antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Fuloria et al., 2009).

- Herbicidal Activity : Research has identified N-phenylpropanamide as a bioactive compound with herbicidal properties, suggesting its use in agricultural applications (Priyadharsini et al., 2013).

Material Science and Nanotechnology

- Polymer Synthesis : A study has demonstrated the synthesis of a novel acrylamide monomer related to this compound, which was used to create thermoresponsive homopolymers. These polymers' properties can be influenced by factors like molecular weight, salt concentration, and pH value (Jiang et al., 2014).

Green Chemistry

- Eco-Friendly Synthesis Methods : There's an emphasis on developing environmentally friendly synthesis methods for derivatives of this compound. For instance, one-pot condensation in ionic liquids offers advantages like operational simplicity and higher yields, while being more environmentally friendly (Li et al., 2013).

Pharmaceutical Applications

- Potential Anticancer Agents : Amino acid derivatives of phenylpropanamide have been synthesized and evaluated for cytotoxicity against various cancer cell lines, showing potential as anticancer agents (Kumar et al., 2009).

Analytical Chemistry

- Chemical Attribution Studies : The chemical attribution signatures of derivatives like 3-methylfentanyl, related to this compound, have been studied. This research is crucial for forensic efforts in identifying illegal drug synthesis methods (Mayer et al., 2018).

Mécanisme D'action

Target of Action

N,N-diethyl-3-phenylpropanamide, also known as DEET, is primarily used as an insect repellent .

Mode of Action

It is believed that DEET works by interfering with the mechanisms that insects use to detect hosts .

Biochemical Pathways

Research on derivatives of this compound has led to the development of chemoselective methods for synthesizing hexahydro-4-pyrimidinones and oxazolidines. These studies offer insights into the reactivity of compounds containing multiple nucleophilic centers.

Pharmacokinetics

It is known that deet is applied topically and is absorbed through the skin

Result of Action

The primary result of DEET’s action is the repelling of biting pests such as mosquitoes and ticks . This makes DEET an effective tool in preventing the transmission of diseases carried by these pests, such as West Nile Virus, the Zika virus, malaria, Lyme disease, and Rocky Mountain spotted fever .

Action Environment

The efficacy and stability of DEET can be influenced by environmental factors. For example, the duration of DEET’s effectiveness can be reduced in high temperatures or when a person is sweating heavily. Furthermore, DEET can be washed off by rain or when swimming. Therefore, in such conditions, reapplication of DEET may be necessary to ensure continued protection .

Propriétés

IUPAC Name |

N,N-diethyl-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZMMTPBSLASLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940357 | |

| Record name | N,N-Diethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-19-3 | |

| Record name | NSC211876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-2-nitrophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3918915.png)

![(4-sec-butoxy-3-ethoxybenzyl)[(5-methylpyrazin-2-yl)methyl]amine](/img/structure/B3918936.png)

![1-[(1-{[1-(2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B3918943.png)

![6-(4-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918948.png)

![N-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918982.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B3918986.png)

![N'-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B3918990.png)

![N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide](/img/structure/B3918994.png)

![N-(2-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3919017.png)